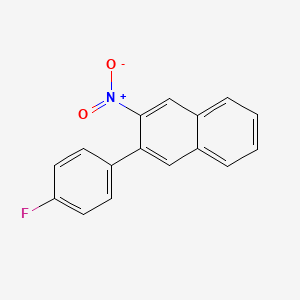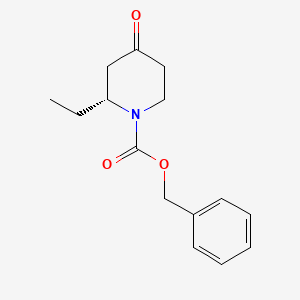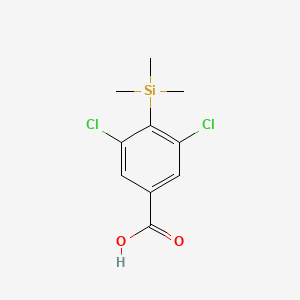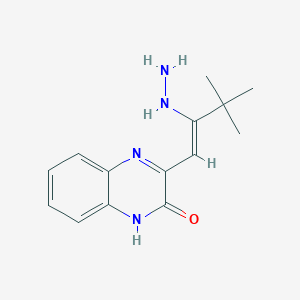
1,4-Naphthalenedione, 2-bromo-3-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-methoxynaphthalene-1,4-dione is a chemical compound with the molecular formula C11H7BrO3. It is a derivative of naphthoquinone, characterized by the presence of bromine and methoxy groups at specific positions on the naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-3-methoxynaphthalene-1,4-dione typically involves the bromination of 3-methoxynaphthalene-1,4-dione. One common method includes the use of bromine in an organic solvent such as chloroform or carbon tetrachloride, under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-methoxynaphthalene-1,4-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The quinone structure allows for redox reactions, where the compound can be reduced to its corresponding hydroquinone or oxidized further.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Products include derivatives where the bromine is replaced by other functional groups.
Oxidation: Further oxidized naphthoquinone derivatives.
Reduction: Corresponding hydroquinone derivatives.
Scientific Research Applications
2-Bromo-3-methoxynaphthalene-1,4-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of dyes, pigments, and as a photosensitizer in dye-sensitized solar cells
Mechanism of Action
The mechanism of action of 2-bromo-3-methoxynaphthalene-1,4-dione involves its interaction with cellular components. The quinone structure allows it to participate in redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is exploited in its antimicrobial and anticancer activities, where the compound targets cellular pathways involved in oxidative stress response .
Comparison with Similar Compounds
2-Bromo-3-methoxynaphthalene: Similar structure but lacks the quinone functionality.
3-Methoxy-2-naphthol: Another derivative of naphthalene with different functional groups.
2-Methoxynaphthalene-1,4-dione: Lacks the bromine atom but shares the quinone structure
Uniqueness: 2-Bromo-3-methoxynaphthalene-1,4-dione is unique due to the combination of bromine and methoxy groups on the naphthoquinone core. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
26037-61-6 |
|---|---|
Molecular Formula |
C11H7BrO3 |
Molecular Weight |
267.07 g/mol |
IUPAC Name |
2-bromo-3-methoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C11H7BrO3/c1-15-11-8(12)9(13)6-4-2-3-5-7(6)10(11)14/h2-5H,1H3 |
InChI Key |
LTURAHVRIBEEPR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=O)C2=CC=CC=C2C1=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-(Benzo[d]oxazol-4-yloxy)-3-chloroaniline](/img/structure/B11854655.png)



![6-(4-Chlorophenyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diamine](/img/structure/B11854677.png)





